Methyl bicyclo[1.1.1]pentane-1-carboxylate
Description
Historical Context and Evolution of Bicyclo[1.1.1]pentane Chemistry
The story of bicyclo[1.1.1]pentane is deeply rooted in the fundamental study of strained organic molecules.
The theoretical underpinnings of ring strain date back to Adolf von Baeyer's strain theory in 1885. wikipedia.org For decades, chemists have been fascinated by the unique reactivity and properties conferred by molecules forced into unconventional geometries. wikipedia.orgnih.govnih.gov The high strain energy in small rings, such as cyclopropanes and cyclobutanes, makes them susceptible to ring-opening reactions, a characteristic that has been both a challenge and an opportunity for synthetic chemists. wikipedia.orgnih.govnih.govacs.org Early investigations into these systems laid the crucial groundwork for understanding and eventually harnessing the unusual nature of highly strained polycyclic systems like BCPs. nih.govnih.gov The development of synthetic methods to access these challenging structures was a significant hurdle that required decades of research to overcome. illinois.edu
The first synthesis of bicyclo[1.1.1]pentane was reported by Kenneth B. Wiberg and his colleagues in 1964, marking a significant milestone in the field of strained hydrocarbons. acs.orgnih.gov For many years, BCPs remained largely a subject of academic curiosity due to their challenging synthesis. acs.orgnih.gov However, the early 2000s witnessed a paradigm shift. Researchers began to recognize the potential of the BCP scaffold as a bioisostere, a substitute for other chemical groups in biologically active molecules. nih.govtcichemicals.compharmablock.comchemicalbook.com A pivotal moment came in 2012 when a research team successfully replaced a phenyl ring in a γ-secretase inhibitor with a BCP moiety, leading to a compound with improved solubility and metabolic stability. acs.org This discovery ignited a surge of interest in BCPs within the medicinal chemistry community. nih.gov
The "Escape from Flatland" Concept and its Significance in Molecular Design
The term "escape from flatland" was coined to describe the strategic move away from flat, aromatic structures, which are prevalent in many drug molecules, towards more three-dimensional, saturated scaffolds. acs.orgresearchgate.netacs.org Aromatic rings, while structurally important, can sometimes contribute to poor solubility, metabolic instability, and off-target effects. acs.orgrsc.org The introduction of sp³-rich fragments like BCPs allows for a greater exploration of chemical space, providing opportunities to design molecules with improved pharmacokinetic profiles. tcichemicals.comacs.orgacs.org This increased three-dimensionality can lead to better shape complementarity with biological targets, potentially enhancing potency and selectivity. acs.org
Role of Bicyclo[1.1.1]pentane in Expanding Chemical Space and Bioisosteric Strategies
Bicyclo[1.1.1]pentane has emerged as a powerful tool for expanding the accessible chemical space for drug discovery and other applications. acs.orgnih.govtcichemicals.compharmablock.comacs.orgresearchgate.netacs.orgthieme-connect.com Its rigid, rod-like structure makes it an excellent bioisosteric replacement for para-substituted phenyl rings, internal alkynes, and even tert-butyl groups. acs.orgnih.govpharmablock.comacs.orgthieme-connect.com The key advantage of using BCPs lies in their ability to mimic the geometry and vectorality of these common motifs while introducing favorable physicochemical properties. pharmablock.comacs.org
Key benefits of incorporating BCP scaffolds include:
Improved Solubility: The non-planar, saturated nature of BCPs often leads to a significant increase in aqueous solubility compared to their aromatic counterparts. acs.org
Enhanced Metabolic Stability: By replacing metabolically labile aromatic rings, BCPs can improve a molecule's resistance to enzymatic degradation, leading to a longer biological half-life. acs.orgthieme-connect.com
Reduced Lipophilicity: BCPs are generally less lipophilic than the phenyl rings they replace, which can be advantageous for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. pharmablock.com
Novel Intellectual Property: The use of BCPs as bioisosteres can lead to the creation of novel chemical entities with distinct patentability. rsc.org
The following table provides a comparative overview of key properties for a parent compound and its BCP-containing analogue, illustrating the typical improvements observed.
| Property | Phenyl-Containing Compound | BCP-Containing Compound |
| Aqueous Solubility | Lower | Higher acs.org |
| Metabolic Stability | Lower | Higher acs.org |
| Lipophilicity (clogP) | Higher | Lower thieme-connect.com |
| Molecular Weight | Often higher | Often lower |
Overview of Methyl Bicyclo[1.1.1]pentane-1-carboxylate as a Key BCP Derivative
Among the various functionalized BCPs, this compound stands out as a crucial and versatile building block. chemshuttle.com Its ester functionality provides a convenient handle for further chemical modifications, allowing for the facile introduction of a wide range of other functional groups. This makes it an invaluable starting material for the synthesis of more complex BCP-containing molecules for diverse applications in medicinal chemistry, materials science, and polymer chemistry. The presence of the methyl ester allows for straightforward conversion to the corresponding carboxylic acid, amides, and other derivatives, opening up a vast landscape of synthetic possibilities.
The table below summarizes some of the key properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol cymitquimica.com |
| Appearance | Liquid cymitquimica.com |
| CAS Number | 106813-54-1 cymitquimica.com |
The strategic importance of this compound lies in its ability to serve as a gateway to a multitude of other functionalized BCPs, thereby fueling the ongoing exploration of this remarkable and highly promising chemical scaffold.
Strategies Involving [1.1.1]Propellane as a Precursor
The high strain energy of [1.1.1]propellane, stemming from the inverted geometry at the two bridgehead carbons, makes the central carbon-carbon bond highly susceptible to cleavage. This reactivity is the cornerstone of its utility in the synthesis of 1,3-disubstituted BCPs. Both radical and ionic additions to this central bond have been extensively explored, providing a variety of pathways to functionalized BCP frameworks.
Ring-Opening Reactions of [1.1.1]Propellane
The cleavage of the central bond in [1.1.1]propellane is a key strategy for the formation of the bicyclo[1.1.1]pentane skeleton. This can be initiated by radical species, nucleophiles, or photochemical activation, each offering distinct advantages in terms of substrate scope and functional group tolerance.
Radical-mediated additions to [1.1.1]propellane are among the most common and efficient methods for the synthesis of BCP derivatives. These reactions typically proceed via a chain mechanism where a radical species adds to the central bond of propellane, generating a stable bicyclo[1.1.1]pentyl radical. This intermediate can then be trapped by a variety of reagents.
A notable example that leads to the formation of BCPs with a carboxylate moiety is a photocatalytic three-component reaction. In this process, radicals generated from diazoacetate species react with [1.1.1]propellane in an addition reaction to form a bicyclo[1.1.1]pentane (BCP) radical. This BCP radical subsequently reacts with a heterocycle, leading to the formation of 1,3-disubstituted BCP acetates acs.orgresearchgate.net. The reaction is initiated by an iridium-based photocatalyst which, upon excitation with visible light, reduces the alkyl diazoacetate to generate a carbon-centered radical acs.org. This radical then adds to [1.1.1]propellane to form the key BCP-radical intermediate, which is then trapped by an electron-deficient heterocycle to afford the final product acs.org. This methodology showcases excellent functional group compatibility and proceeds under mild conditions acs.orgresearchgate.net.
Table 1: Examples of Three-Component Photocatalytic Synthesis of 3-Heteroarylbicyclo[1.1.1]pentane-1-acetates
| Diazo Ester | Heterocycle | Product | Yield (%) |
|---|---|---|---|
| Ethyl diazoacetate | 1-Methylquinoxalin-2(1H)-one | Ethyl 2-(3-(1-methyl-2-oxo-1,2-dihydroquinoxalin-3-yl)bicyclo[1.1.1]pentan-1-yl)acetate | 71 |
| tert-Butyl diazoacetate | 1-Methylquinoxalin-2(1H)-one | tert-Butyl 2-(3-(1-methyl-2-oxo-1,2-dihydroquinoxalin-3-yl)bicyclo[1.1.1]pentan-1-yl)acetate | 65 |
| Ethyl diazoacetate | 1,3-Dimethyluracil | Ethyl 2-(3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)bicyclo[1.1.1]pentan-1-yl)acetate | 58 |
Data sourced from Organic Letters, 2023. acs.org
The central bond of [1.1.1]propellane can also be cleaved by nucleophilic attack, particularly with potent organometallic reagents such as Grignard and organolithium species. This approach generates a bicyclo[1.1.1]pentyl anion, which can then be trapped with an electrophile.
The synthesis of BCP carboxylates can be achieved through this pathway. For instance, the reaction of an arylmagnesium halide with [1.1.1]propellane generates a bicyclo[1.1.1]pentyl Grignard reagent in situ. This intermediate can then be trapped with an electrophile like ethyl chloroformate to yield the corresponding ethyl bicyclo[1.1.1]pentane-1-carboxylate lboro.ac.uk. This two-step, one-pot procedure provides a direct route to carboxylated BCPs. While heating is sometimes required for the initial Grignard addition, the subsequent trapping is typically efficient lboro.ac.ukacs.org.
A general representation of this process is as follows:
Formation of the BCP Grignard Reagent: R-MgX + [1.1.1]propellane → R-BCP-MgX
Electrophilic Trapping: R-BCP-MgX + ClCO₂CH₃ → R-BCP-CO₂CH₃ + MgXCl
This method has been successfully applied to the synthesis of various 1,3-disubstituted BCPs, demonstrating its utility in generating functionalized building blocks lboro.ac.uk.
Photochemical methods offer a powerful tool for the construction of the BCP framework. The photoaddition of various reagents to [1.1.1]propellane can proceed with high efficiency, often under mild conditions.
A well-established photochemical route to a precursor of this compound involves the reaction of [1.1.1]propellane with diacetyl (2,3-butanedione) nih.gov. Irradiation of a solution containing these two reactants leads to the formation of 1,3-diacetylbicyclo[1.1.1]pentane. This diketone can then be subjected to a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid nih.gov. Subsequent selective mono-esterification of the diacid provides 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, a close derivative of the target compound nih.gov. This photochemical approach is scalable and has been implemented in flow chemistry setups, allowing for the production of kilogram quantities of the diketone intermediate nih.gov.
Table 2: Key Steps in the Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
| Step | Reactants | Product | Key Conditions |
|---|---|---|---|
| 1. Photoaddition | [1.1.1]Propellane, Diacetyl | 1,3-Diacetylbicyclo[1.1.1]pentane | UV irradiation (e.g., 365 nm) |
| 2. Haloform Reaction | 1,3-Diacetylbicyclo[1.1.1]pentane, NaOH/Br₂ | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Aqueous base, bromine |
Information sourced from The Journal of Organic Chemistry, 2021. nih.gov
Multicomponent Coupling Strategies
Multicomponent reactions involving [1.1.1]propellane have gained significant traction as they allow for the rapid construction of complex and diverse BCP derivatives in a single step. These strategies often employ catalytic systems to orchestrate the formation of multiple bonds.
A powerful multicomponent strategy for the synthesis of unsymmetrically 1,3-disubstituted BCPs is the synergistic use of photoredox and copper catalysis. This approach enables the three-component coupling of an alkyl radical precursor, a terminal alkyne, and [1.1.1]propellane.
In a typical reaction, a photocatalyst (e.g., an iridium complex) absorbs visible light and initiates the formation of an alkyl radical from a suitable precursor, such as a carboxylic acid. This alkyl radical then adds to the central bond of [1.1.1]propellane to generate a BCP radical. Concurrently, a copper catalyst reacts with the terminal alkyne to form a copper acetylide species. The BCP radical is then trapped by this copper acetylide, forming a Cu(III) intermediate. Reductive elimination from this intermediate furnishes the desired 1-alkyl-3-alkynyl-bicyclo[1.1.1]pentane and regenerates the active Cu(I) catalyst. This dual catalytic cycle allows for the efficient and modular synthesis of a wide range of functionalized BCPs under mild reaction conditions.
Lithium-Halogen Exchange and Subsequent Derivatization
Lithium-halogen exchange is a powerful technique for creating organometallic intermediates from halogenated BCPs, which can then be reacted with various electrophiles. This method is particularly effective for late-stage functionalization.
Researchers have demonstrated the synthesis of diverse 1,2,3-trifunctionalized BCPs through the lithium-halogen exchange of a readily accessible BCP bromide. nih.gov This 2-electron, "late-stage" approach provides straightforward access to unprecedented BCP structural diversity. nih.gov The process typically involves treating a BCP halide, such as an iodide or bromide, with an organolithium reagent like tert-butyllithium (tBuLi). nih.govresearchgate.net This generates a highly reactive bridgehead or bridge BCP-lithium species. This intermediate can then be trapped with a range of electrophiles to install various functional groups. researchgate.net This strategy has significantly broadened the scope of accessible BCP derivatives, allowing for the introduction of complex and medicinally relevant motifs. nih.gov
| Precursor | Reagent | Intermediate | Subsequent Reaction | Product Type | Reference |
| Bridge-substituted BCP bromide | tBuLi | Bridge BCP-lithium species | Trapping with various electrophiles | 1,2,3-Trifunctionalized BCPs | nih.gov |
| Bridgehead BCP iodide | tBuLi | Bridgehead BCP-lithium anion | Reaction with electrophiles | Bridgehead-functionalized BCPs | researchgate.net |
De Novo Synthesis of Bicyclo[1.1.1]pentane Core
The fundamental construction of the BCP cage is a critical aspect of its chemistry. Two primary strategies for the de novo synthesis involve the expansion of bicyclo[1.1.0]butanes (BCBs) and carbene insertion reactions.
The synthesis of the BCP framework can be achieved through the expansion of bicyclo[1.1.0]butanes (BCBs), which are themselves highly strained molecules. nih.gov One prominent method involves the insertion of a carbene into the central, interbridgehead C–C bond of a BCB. acs.orgnih.gov This strain-release approach leverages the high p-character of the BCB's central bond to facilitate the reaction. nih.gov
This transformation has been realized through various carbene precursors. For example, a two-step sequence has been developed where a dirhodium-catalyzed intramolecular cyclopropanation first forms the BCB, which is then subjected to a photoinduced reaction with a triplet carbene that inserts into the strained central bond to yield the BCP. acs.orgnih.gov This method provides rapid access to novel 2-substituted BCPs. acs.orgnih.gov
Carbene insertion is a key strategy for building the BCP scaffold. acs.org This approach typically involves the reaction of a carbene with the central bond of a bicyclo[1.1.0]butane. nih.govresearchgate.net The insertion of dihalocarbenes into BCBs is a classic example, though it often requires subsequent dehalogenation steps. acs.org
More recent advancements have focused on catalytic metal carbene insertions, which offer a more direct and efficient route. A method utilizing triftosylhydrazones as stable and safe carbene precursors allows for the catalytic insertion of metal carbenes into BCBs. chemrxiv.org This circumvents the need for the highly volatile and reactive [1.1.1]propellane in constructing the BCP scaffold and is effective for a wide range of substituted BCB esters, yielding valuable 1,2,3-trisubstituted BCPs. chemrxiv.org Computational studies support a stepwise metal carbene addition mechanism into the C–C bond of the BCB. chemrxiv.org Furthermore, photosensitized carbene addition has been shown to be a viable route, where switching the carbene's reactivity from a singlet to a triplet state opens new reaction pathways. nih.gov
| Precursor | Carbene Source | Catalyst/Conditions | Product | Key Feature | Reference |
| Bicyclo[1.1.0]butane | Diazo compound | Photoinduced (triplet carbene) | 2-Substituted BCP | Sequential carbene reactions | acs.orgnih.gov |
| Bicyclo[1.1.0]butane ester | Triftosylhydrazone | Metal catalyst | 1,2,3-Trisubstituted BCP | Avoids use of [1.1.1]propellane | chemrxiv.org |
| Bicyclo[1.1.0]butane | Dihalocarbene | N/A | Dihalo-BCP | Classic method, requires dehalogenation | acs.org |
Targeted Synthesis of Functionalized this compound Derivatives
Once the BCP core is formed, its functionalization at specific positions is crucial for its application, particularly in drug discovery. Strategies have been developed for derivatization at both the bridgehead (1,3) and the more challenging bridge (2,4,5) positions.
Functionalization at the two bridgehead positions (C1 and C3) is well-documented and represents the most common substitution pattern. semanticscholar.orgresearchgate.net These positions are analogous to the 1,4-substitution of a benzene (B151609) ring. nih.gov A multitude of methods exist, largely stemming from the reactions of [1.1.1]propellane, a highly strained precursor that readily reacts with radicals and nucleophiles to form 1,3-disubstituted BCPs. acs.orgrsc.org
The addition of radicals to [1.1.1]propellane is particularly common and efficient. acs.org For instance, photoredox catalysis can be used to generate alkyl, aryl, and heteroaryl radicals from corresponding halides, which then add to propellane. acs.org Another powerful strategy involves the generation of bridgehead organometallic reagents. Cross-coupling reactions, such as Negishi coupling of BCP organozinc reagents and iron-catalyzed Kumada coupling of BCP iodides, allow for the attachment of various aryl and heteroaryl groups at the bridgehead. nih.govacs.org
In contrast to the well-established chemistry of the bridgehead positions, functionalization of the three secondary methylene bridge positions (C2, C4, C5) is a more recent and challenging field. researchgate.netstrath.ac.uk These positions offer novel vectors for substitution, providing access to previously unexplored chemical space that can be valuable for drug discovery and materials science. researchgate.netstrath.ac.uk
Several innovative strategies have recently emerged:
Radical C–H Abstraction : A direct approach involves the functionalization of the strong bridge C–H bonds. A generalizable strategy uses a potent hydrogen atom abstractor to generate a bridge radical, which can then be trapped to install a functional group, such as a bromine atom. This brominated BCP serves as a versatile synthetic linchpin for further diversification via metallaphotoredox protocols. princeton.edu
Organometallic Diversification : As mentioned previously, lithium-halogen exchange of a 2-bromo-BCP allows for the formation of a bridge organolithium species, which can be trapped by a wide array of electrophiles. This provides a robust platform for divergent substitution at the bridge position. nih.gov
Skeletal Editing : An unconventional approach involves converting azabicyclo[2.1.1]hexanes into bridge-functionalized BCPs through a nitrogen-deleting skeletal edit. This "scaffold hop" strategy provides access to this important class of compounds from a different bicyclic core. escholarship.org
Programmable Functionalization of Bis-boronates : A strategy has been developed for the late-stage sequential derivatization of BCP bis-boronates. This method leverages the inherent chemoselectivity between bridgehead and bridge boronic pinacol esters (Bpin), allowing for selective functionalization at the C3 position while leaving the C2-Bpin intact for subsequent derivatization. This enables access to C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs. nih.gov
| Strategy | Key Intermediate | Key Transformation | Scope | Reference |
| Radical C–H Abstraction | Bridge BCP radical | C–H bromination, then photoredox coupling | Arylation, amination | princeton.edu |
| Organometallic Diversification | Bridge BCP-lithium | Lithium-halogen exchange, then electrophile trapping | Diverse electrophiles | nih.gov |
| Skeletal Editing | Azabicyclo[2.1.1]hexane | Nitrogen-deleting skeletal edit | Access to bridge-functionalized BCPs | escholarship.org |
| Programmable Bis-boronate Functionalization | C2,C3-bis(Bpin)-BCP | Selective C3-Bpin activation, then C2-Bpin functionalization | C1,C2- and C1,C2,C3-substituted BCPs | nih.gov |
Synthetic Methodologies for Bicyclo[1.1.1]pentane-1-carboxylate and Related BCPs
The unique three-dimensional structure of bicyclo[1.1.1]pentanes (BCPs) has positioned them as valuable bioisosteres for aryl, tert-butyl, and alkyne groups in medicinal chemistry. Their incorporation into drug candidates can lead to improved physicochemical properties such as enhanced solubility and metabolic stability. Consequently, the development of robust and versatile synthetic methodologies for BCPs, including this compound, is a significant area of contemporary chemical research. This article details several key synthetic strategies, focusing on functionalization and scale-up processes.
2 Advanced Functionalization Techniques
Decarboxylative cross-coupling reactions have emerged as a powerful tool for the functionalization of BCP scaffolds. The Minisci reaction, a classic method for the alkylation of electron-deficient heterocycles, has been adapted for BCPs, enabling the formation of crucial C-C bonds. In this context, BCP-carboxylic acids serve as radical precursors that can be coupled with various partners.
Recent advancements include the photocatalytic Minisci-type multicomponent reaction for the synthesis of 1-(halo)alkyl-3-heteroaryl bicyclo[1.1.1]pentanes. researchgate.net This method utilizes [1.1.1]propellane, alkyl halides, and unfunctionalized heteroarenes as starting materials. The reaction is often facilitated by visible-light photoredox catalysis, which allows for the generation of alkyl radicals under mild conditions. These radicals add to the central C-C bond of [1.1.1]propellane to form a BCP-radical intermediate, which then couples with the heteroarene. researchgate.net This approach is notable for its operational simplicity and tolerance of a wide range of functional groups.
The table below summarizes examples of Minisci-type reactions for BCP functionalization.
| Catalyst/Activator | Reactants | Product Type | Key Features |
| Photocatalyst | BCP-carboxylic acid (or derivative), Heteroarene | Heteroaryl-substituted BCP | Visible-light mediated, mild conditions |
| Hypervalent Iodine | BCP bridge carboxylic acid, Heteroarene | Bridge-functionalized BCP | Photocatalyst-free, direct coupling |
These decarboxylative strategies provide a direct and modular route to complex BCP derivatives that are of significant interest in drug discovery programs.
Direct C-H functionalization offers a more atom-economical approach to modifying the BCP core, avoiding the need for pre-functionalized starting materials. While challenging due to the high bond dissociation energies of BCP C-H bonds, several effective methods have been developed.
One notable strategy involves the use of dirhodium catalysts for C-H insertion reactions. Chiral dirhodium complexes can catalyze the enantioselective intermolecular sp³ C-H insertion of donor/acceptor diazo compounds to create new C-C bonds at the tertiary bridgehead position of BCPs. nsf.govsemanticscholar.org This method has proven effective for producing chiral substituted BCPs with high yields and selectivities without compromising the strained carbocyclic framework. nsf.govsemanticscholar.org
Another approach targets the strong C-H bonds at the bridge positions through a hydrogen atom transfer (HAT) mechanism. This strategy allows for the synthesis of 2-substituted BCPs, which can serve as replacements for ortho- or meta-substituted arene rings.
Furthermore, iridium-catalyzed borylation of the bridgehead tertiary C-H bond has been demonstrated. This reaction is highly selective for the formation of bridgehead boronic esters, which are versatile intermediates for further functionalization.
3 Stereoselective Syntheses of Chiral BCPs
The synthesis of chiral, enantioenriched BCPs is crucial for their application as bioisosteres of chiral molecular fragments. Several catalytic asymmetric methodologies have been developed to address this challenge.
One of the most successful approaches is the enantioselective C-H functionalization catalyzed by chiral dirhodium complexes, as mentioned previously. nsf.govsemanticscholar.orgresearchgate.net These catalysts can effectively control the stereochemistry of C-H insertion reactions with diazo compounds, providing access to enantioenriched BCPs. nsf.govresearchgate.net
Multicomponent reactions have also been adapted for stereoselective synthesis. A catalytic methodology for the enantioselective synthesis of α-chiral 1,3-difunctionalized BCPs involves a three-component coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate (B84403). nih.govacs.org This reaction proceeds via an asymmetric N-heterocyclic carbene (NHC)-catalyzed allylic substitution of an in-situ formed BCP-Grignard reagent, affording a broad range of α-chiral BCPs with excellent regioselectivity and enantioselectivity. nih.govacs.orgacs.org
A third strategy combines photoredox catalysis and organocatalysis for the direct asymmetric addition of simple aldehydes to [1.1.1]propellane. escholarship.orgnih.gov This dual catalytic system generates a chiral α-iminyl radical cation intermediate, which simultaneously installs a stereocenter upon the ring-opening of [1.1.1]propellane, yielding α-chiral BCPs in high yield and enantioselectivity under mild conditions. escholarship.orgresearchgate.net
| Asymmetric Strategy | Catalytic System | Key Transformation | Outcome |
| C-H Functionalization | Chiral Dirhodium Complex | Intermolecular C-H insertion with diazo compounds | Enantioenriched BCPs nsf.govsemanticscholar.org |
| Multicomponent Coupling | NHC Organocatalyst | Asymmetric allylic substitution of BCP-Grignard | α-Chiral 1,3-difunctionalized BCPs nih.govacs.org |
| Photoredox Organocatalysis | Photocatalyst + Chiral Amine | Asymmetric radical addition of aldehydes to [1.1.1]propellane | α-Chiral BCPs escholarship.orgnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
methyl bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-9-6(8)7-2-5(3-7)4-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFOFQQASSASLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Methyl Bicyclo 1.1.1 Pentane 1 Carboxylate and Its Core Structure
Strain-Release Reactivity of the Bicyclo[1.1.1]pentane System
The high degree of ring strain in the bicyclo[1.1.1]pentane (BCP) system is a primary driver of its reactivity. acs.org While possessing significant strain energy, BCPs are generally kinetically stable. acs.org However, the precursor molecule, [1.1.1]propellane, readily undergoes reactions that cleave the central bridgehead bond, thus relieving strain and providing a versatile entry to functionalized BCP derivatives. nih.govrhhz.net This reactivity is not solely attributable to the release of strain energy; electronic delocalization also plays a crucial role in stabilizing the transition states of these reactions. researchgate.netnih.gov
The central bond connecting the two bridgehead carbons in [1.1.1]propellane is not a typical covalent bond. researchgate.netthieme-connect.com It has been a subject of considerable theoretical debate and is now often described as a "charge-shift bond". researchgate.netthieme-connect.com This type of bonding is characterized by a significant contribution from covalent-ionic resonance structures, which leads to a weakened central bond with an energy of approximately 60 kcal/mol. thieme-connect.com This inherent weakness makes the bond susceptible to cleavage by various reagents, including radicals and anions. acs.orgnih.gov In contrast, the bridgehead-to-bridgehead distance in the parent bicyclo[1.1.1]pentane is much larger, and there is no direct bonding interaction between the two bridgehead carbons. researchgate.net The bonding in BCPs is characterized by inverted tetrahedral geometry at the bridgehead carbons. nih.gov
Computational studies, including Gaussian ab initio calculations and magnetic shielding analysis, have been employed to probe the electronic structure of the bridgehead bond in [1.1.1]propellane. researchgate.netacs.org These studies indicate a significant shielding in the central region of the propellane cage, suggesting a covalent bonding interaction involving all carbon atoms, rather than a simple, localized C-C bond. researchgate.netacs.org
The strain in [1.1.1]propellane not only allows for the addition of small molecules but also enables its participation in ring-opening polymerization and oligomerization reactions. nih.govresearchgate.net These reactions typically proceed via radical or anionic pathways, where the initial attack on the central bond generates a bicyclo[1.1.1]pentyl radical or anion, which can then propagate by attacking another propellane molecule. rhhz.netthieme-connect.com
Oligomerization, often leading to the formation of so-called "[n]staffanes," can be a competing side reaction in many functionalization reactions of [1.1.1]propellane, particularly when the concentration of the trapping reagent is low or the rate of radical trapping is slow. thieme-connect.comresearchgate.netnih.gov Subtle changes in reaction conditions or the reactivity of the reagents can significantly influence the outcome, leading to either the desired monosubstituted BCP or oligomeric products. thieme-connect.com Mechanistic investigations have shown that the propensity for oligomerization is influenced by the electronic nature of the intermediate BCP radical. nih.gov Electron-poor BCP radicals have a higher tendency to oligomerize, while electron-rich radicals are more likely to undergo other reactions like borylation. nih.gov
| Reaction Type | Initiator/Catalyst | Key Intermediates | Major Products | Ref. |
| Radical Oligomerization | Radical Initiators (e.g., AIBN) | Bicyclo[1.1.1]pentyl radical | [n]Staffanes | thieme-connect.comnih.gov |
| Anionic Oligomerization | Organolithium reagents | Bicyclo[1.1.1]pentyl anion | Oligomeric BCPs | thieme-connect.com |
Radical Pathways in BCP Functionalization
Radical reactions are a cornerstone for the functionalization of the bicyclo[1.1.1]pentane core, largely due to the favorable reaction of [1.1.1]propellane with radical species. acs.orgrhhz.net These reactions offer a mild and efficient way to introduce a wide variety of functional groups at the bridgehead positions. nih.govresearchgate.net The general mechanism involves the addition of a radical to the central bond of [1.1.1]propellane, which generates a stable bicyclo[1.1.1]pent-1-yl radical intermediate. rhhz.netthieme-connect.com This intermediate can then be trapped by another reagent to afford the desired 1,3-disubstituted BCP. nih.gov
Acyl radicals, generated from precursors such as aldehydes, can readily add to [1.1.1]propellane to synthesize bicyclo[1.1.1]pentane ketones. researchgate.net This transformation provides a direct method for the introduction of a carbonyl group onto the BCP scaffold. For instance, the combination of a photocatalyst and an organocatalyst can generate a chiral α-iminyl radical cation from a simple aldehyde, which then adds to [1.1.1]propellane to produce α-chiral BCPs. nih.gov This dual catalytic approach allows for the simultaneous formation of the BCP core and the installation of a stereocenter adjacent to it. nih.gov
| Acyl Radical Precursor | Catalyst System | Product Type | Ref. |
| Aldehydes | Photocatalyst + Organocatalyst | α-Chiral BCP Ketones | nih.govresearchgate.net |
| Carboxylic Acids (via redox-active esters) | Visible Light | BCP Ketones | nih.gov |
The introduction of nitrogen-containing functional groups onto the BCP core via radical pathways presents unique challenges due to the propensity of nitrogen radicals to undergo side reactions such as hydrogen abstraction. nih.govfrontiersin.org Despite these challenges, several methods have been developed for the amino-functionalization of [1.1.1]propellane using nitrogen-centered radicals. nih.govfrontiersin.orgresearchgate.net
One approach involves the generation of N-centered radicals from precursors like α-iodoaziridines, which then add to [1.1.1]propellane. nih.govfrontiersin.org Another strategy utilizes the formation of electron donor-acceptor (EDA) complexes under visible light to generate electrophilic amino radicals. nih.govfrontiersin.org These methods have enabled the synthesis of a variety of nitrogen-substituted BCPs, which are of significant interest in medicinal chemistry. researchgate.net
| Nitrogen Radical Source | Generation Method | Key Features | Ref. |
| α-Iodoaziridines | Triethylborane initiation | Formation of N,I-disubstituted BCPs | nih.govfrontiersin.org |
| N-Aminopyridine salts | Photoactive EDA complex formation | Photocatalyst-free amination | nih.govfrontiersin.org |
| Hydrazines | Iron(II) phthalocyanine catalysis | Multicomponent carboamination | nih.gov |
The bicyclo[1.1.1]pent-1-yl radical is a key intermediate in the majority of radical-based functionalizations of the BCP core. rhhz.netthieme-connect.com This tertiary alkyl radical is relatively stable, with a significant energy barrier to ring opening (approximately 26 kcal/mol). thieme-connect.com This kinetic stability allows it to persist in solution long enough to be trapped by various radical acceptors, preventing undesired rearrangements or fragmentations. thieme-connect.comnih.gov
The reactivity of the BCP radical is influenced by its electronic properties. nih.gov As a tertiary alkyl radical, it can be captured by a variety of radicalophiles. researchgate.net For instance, the polarity-matched borylation of BCP radicals has been demonstrated, where the BCP radical engages with a boron-containing acceptor. nih.gov The high tension release associated with the formation of the BCP radical from [1.1.1]propellane can also be leveraged to drive reactions, for example, by rapidly converting a highly unstable transient aryl radical into the more stable tertiary BCP radical. researchgate.net This strategy has been employed in three-component radical-coupling reactions. researchgate.net
Anionic and Cationic Reactivity
The generation and subsequent reaction of anionic and cationic species at the bridgehead positions of the bicyclo[1.1.1]pentane skeleton are fundamental to its functionalization.
Anionic Reactivity: A common pathway to generate BCP anions involves the ring-opening of [1.1.1]propellane, a highly strained precursor, through the addition of nucleophiles. chemrxiv.orgrhhz.net This process, often termed a "strain-release" addition, benefits from transition state stabilization through the delocalization of electron density from the breaking central C-C bond to the bridging carbon atoms. nih.gov Carbon- and heteroatom-centered anions can add to [1.1.1]propellane, leading to a bicyclo[1.1.1]pentyl anion intermediate. nih.govacs.org This intermediate can then be quenched with an electrophile to yield 1,3-disubstituted BCPs. thieme-connect.com For example, organometallic reagents like Grignard reagents and alkyllithiums have been successfully employed to generate BCP anions from [1.1.1]propellane. acs.orgthieme-connect.com The resulting BCP carbanion can be trapped with various electrophiles. acs.org Nitrogen-centered anions have also been utilized to synthesize N-substituted BCPs. nih.gov
Another route to BCP anions involves the reduction of substituted BCPs. For instance, a phenylthio-substituted bicyclo[1.1.1]pentane can be reduced to form a BCP anion. illinois.edu These anionic intermediates are crucial for creating unsymmetrically 1,3-disubstituted BCP derivatives, although challenges such as undesired oligomerization remain. thieme-connect.com
Cationic Reactivity: The study of bicyclo[1.1.1]pentyl cations reveals a more complex reactivity profile. acs.org The generation of a cationic center at a bridgehead position of the BCP core is an underexplored area of its chemistry. chemrxiv.org Computational studies suggest that bicyclo[1.1.1]pentyl cations are not stable intermediates and are prone to rapid fragmentation. amazonaws.comresearchgate.net This fragmentation typically leads to the formation of bicyclo[1.1.0]butyl-1-carbinyl cations. amazonaws.com The reaction of [1.1.1]propellane with cationic species is thought to involve charge transfer that relieves Pauli repulsion within the cage, leading to destabilization and subsequent cage fragmentation. chemrxiv.org Despite their transient nature, the formation of BCP cations has been implicated in certain substitution reactions. lboro.ac.uk
Electrophilic and Nucleophilic Substitutions on the BCP Core
Direct substitution on the bicyclo[1.1.1]pentane core provides an alternative to the functionalization of [1.1.1]propellane.
Electrophilic Substitution: Information on direct electrophilic substitution on a pre-formed BCP core is limited in the reviewed literature. The high s-character of the bridgehead C-H bonds makes them less susceptible to typical electrophilic attack.
Nucleophilic Substitution: Nucleophilic substitution reactions on substituted BCPs have been demonstrated as a viable method for further functionalization. A key example is the reaction of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) with various nucleophiles. lboro.ac.ukacs.org This stable, crystalline solid serves as a practical alternative to the volatile [1.1.1]propellane for synthesizing BCP derivatives. lboro.ac.ukacs.org The reaction of DIBCP with nucleophiles such as pyridines, quinolines, isoquinolines, and pyrazoles leads to the formation of the corresponding bicyclo[1.1.1]pentyl salts. lboro.ac.ukacs.org Computational analysis of this reaction suggests the involvement of a carbocation intermediate that is stabilized by two nucleophile molecules. lboro.ac.uk These reactions provide a direct and practical route to novel BCP-containing structures with potential applications in medicinal chemistry. acs.org
Computational Chemistry and Theoretical Studies of BCP Reactivity
Computational chemistry has become an indispensable tool for understanding the unique reactivity of the bicyclo[1.1.1]pentane system. Theoretical studies provide insights into reaction mechanisms, predict novel reactivity, and analyze the influence of substituents.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving the BCP core. A significant finding from these studies is the concept of σ-π delocalization in [1.1.1]propellane. chemrxiv.org This model proposes that the ground state of [1.1.1]propellane has a delocalized electron density, which explains its "omniphilic" reactivity towards anions, radicals, and cations. chemrxiv.orgresearchgate.net
For anionic and radical additions to [1.1.1]propellane, computational models show that the reaction is facilitated by the stabilization of the resulting adducts through this σ-π delocalization of electron density over the cage structure. chemrxiv.org In contrast, reactions with cations are driven by charge transfer that alleviates Pauli repulsion within the cage, often leading to fragmentation rather than simple addition. chemrxiv.org These computational insights provide a unified framework that rationalizes the diverse reactivity of [1.1.1]propellane and helps in predicting the outcome of new reactions. chemrxiv.org
Theoretical studies not only explain observed reactivity but can also predict new chemical transformations. The unified reactivity model developed from computational studies opens up avenues for exploring new reactions of [1.1.1]propellane and other strained ring systems. chemrxiv.org By understanding the electronic factors that govern the stability and reactivity of BCP intermediates, computational chemistry can guide the design of new synthetic methods. For instance, the prediction that bicyclo[1.1.1]pentyl cations are prone to rearrangement can help chemists avoid conditions that would favor these pathways when designing syntheses of intact BCP structures. amazonaws.com
Computational methods are also employed to analyze how different substituents at the bridgehead positions influence the stability and reactivity of the BCP core. Studies have been conducted to calculate the effects of polar substituents on the stability of 3-substituted bicyclo[1.1.1]pent-1-yl cations. researchgate.net Such analyses are crucial for understanding how a substituent like the methyl carboxylate group in methyl bicyclo[1.1.1]pentane-1-carboxylate would affect the reactivity of the BCP cage towards ionic intermediates or in substitution reactions. These computational predictions can guide the choice of substituents to achieve desired reactivity or stability in the design of new BCP-containing molecules for various applications.
Interactive Data Table: Reactivity of the Bicyclo[1.1.1]pentane (BCP) Core
| Reactivity Type | Precursor/Substrate | Intermediate | Key Features |
| Anionic | [1.1.1]Propellane | Bicyclo[1.1.1]pentyl anion | Addition of nucleophiles; strain-release mechanism; stabilized by σ-π delocalization. |
| Cationic | [1.1.1]Propellane | Bicyclo[1.1.1]pentyl cation | Prone to rapid fragmentation; forms bicyclo[1.1.0]butyl-1-carbinyl cations. |
| Nucleophilic Substitution | 1,3-Diiodobicyclo[1.1.1]pentane | Carbocation-like | Reaction with N-nucleophiles; stable precursor; forms BCP salts. |
Advanced Applications of Methyl Bicyclo 1.1.1 Pentane 1 Carboxylate in Academic Disciplines
Medicinal Chemistry and Drug Discovery
BCP as Bioisosteres for Aromatic Rings, tert-Butyl Groups, and Alkynes
The concept of bioisosterism is central to the utility of the BCP scaffold. Researchers have successfully employed BCPs as non-classical, saturated bioisosteres for several key chemical groups that are common in pharmaceuticals but often associated with suboptimal properties. bldpharm.comacs.orgnih.govukri.org
The most widespread application is the replacement of 1,4-disubstituted (para-substituted) benzene (B151609) rings. acs.orgnih.gov The BCP core effectively mimics the linear geometry and the 180° exit vectors of a para-substituted phenyl ring, acting as a rigid spacer between two points of a molecule. nih.gov While other cage-like hydrocarbons such as cubane (B1203433) can also replicate this geometry, BCPs are often more synthetically accessible and confer greater benefits to physicochemical properties. nih.gov Beyond aromatic rings, BCPs have also been utilized as effective bioisosteres for internal alkynes and bulky tert-butyl groups, offering a stable, non-metabolizable three-dimensional replacement. acs.orgnih.govnih.govresearchgate.net This versatility allows medicinal chemists to systematically modify existing drug molecules to overcome various liabilities. nih.gov
Impact on Pharmacokinetic Properties (e.g., solubility, metabolic stability, permeability)
One of the most significant advantages of incorporating a BCP moiety is the profound and often positive impact on a drug candidate's pharmacokinetic profile. The replacement of a planar, aromatic ring with a saturated, sp³-rich BCP scaffold can drastically alter a molecule's physical properties, which in turn influences its absorption, distribution, metabolism, and excretion (ADME). researchgate.netprinceton.edu
Solubility: A frequent challenge with drug candidates rich in aromatic rings is poor aqueous solubility due to their hydrophobicity and tendency to form strong π-π stacking interactions in the solid state. bldpharm.com Replacing an aromatic ring with a BCP core disrupts this planarity and packing, which can lead to a significant increase in aqueous solubility. bldpharm.comnih.govresearchgate.net For instance, when the central fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 was replaced with a BCP moiety, the resulting analogue showed markedly improved aqueous solubility. bldpharm.comresearchgate.net Similar improvements have been observed for BCP analogues of drugs like sonidegib, boscalid, and tolvaptan. pnas.org
Metabolic Stability: Aromatic rings are often susceptible to metabolic breakdown by cytochrome P450 (CYP450) enzymes, typically through oxidation to form reactive or toxic intermediates like quinones. bldpharm.comnih.gov The BCP scaffold, being a saturated hydrocarbon, is generally inert to such metabolic pathways and resistant to degradation. bldpharm.comnih.gov This enhanced metabolic stability can lead to a longer drug half-life and reduced potential for toxicity. nih.gov A notable example involved an indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor where replacing a phenyl ring with a BCP bioisostere effectively prevented amide hydrolysis, a major metabolic liability, thereby drastically improving metabolic stability. nih.gov
Permeability: Cell membrane permeability is crucial for oral drug absorption. The introduction of the three-dimensional BCP scaffold can improve a compound's permeability. bldpharm.comresearchgate.netrsc.org In the case of the γ-secretase inhibitor analogue, the BCP replacement not only improved solubility but also led to a significant enhancement in passive permeability. researchgate.net This improved biopharmaceutical profile translated directly to superior oral absorption in preclinical models. researchgate.net
Table 1: Comparative Pharmacokinetic Properties of Parent Compounds and their BCP Analogues
| Parent Compound | Property Improved in BCP Analogue | Observations | Source(s) |
|---|---|---|---|
| BMS-708,163 (Avagacestat) | Solubility, Permeability | The BCP analogue was equipotent but showed significant improvements in aqueous solubility and passive permeability, leading to ~4-fold higher exposure in vivo. | bldpharm.comresearchgate.net |
| IDO1 Inhibitor (Compound 1) | Metabolic Stability | Replacement of a central phenyl ring with a BCP core circumvented extensive amide hydrolysis, greatly improving metabolic stability in vitro and in vivo. | nih.gov |
| Sonidegib | Solubility | The BCP bioisostere demonstrated increased aqueous solubility compared to the parent drug. | pnas.org |
| Imatinib (Gleevec) | Solubility | The BCP-imatinib analogue showed improved aqueous solubility at physiological pH compared to the parent compound. | pharmablock.com |
Influence on Pharmacodynamic Profiles (e.g., potency, selectivity)
While improving pharmacokinetics is a primary driver for using BCPs, maintaining or enhancing pharmacodynamic properties—such as potency and selectivity—is equally critical. The rigid nature of the BCP scaffold ensures that the appended functional groups are held in a well-defined spatial orientation, which can be crucial for precise interaction with a biological target. nih.gov
In many documented cases, the replacement of a phenyl ring with a BCP has resulted in compounds that retain similar levels of biological potency. nih.gov For example, the BCP analogue of the γ-secretase inhibitor BMS-708,163 was found to be an equipotent enzyme inhibitor. researchgate.net Similarly, a novel class of IDO1 inhibitors featuring a BCP core showed only a minimal loss in potency relative to their phenyl-containing counterparts while gaining significant metabolic advantages. nih.gov In some instances, the unique three-dimensional structure imparted by the BCP can lead to enhanced potency and selectivity by enabling novel, favorable interactions within the target's binding site or by reducing off-target effects. bldpharm.comnih.gov
Table 2: Comparative Pharmacodynamic Activity of Parent Compounds and their BCP Analogues
| Parent Compound/Analogue | Target | Activity of Parent Compound | Activity of BCP Analogue | Source(s) |
|---|---|---|---|---|
| BMS-708,163 (Avagacestat) | γ-Secretase | Potent Inhibitor | Equipotent Inhibitor | researchgate.net |
| IDO1 Inhibitor Series | IDO1 | Excellent Potency (Compound 1) | Maintained excellent potency with only minimal loss relative to the phenyl analogue (Compound 2). | nih.gov |
Exploration of Three-Dimensional Chemical Space
The drive to "escape from flatland"—a term describing the move away from flat, sp²-hybridized molecules toward more three-dimensional, sp³-rich structures—is a major theme in contemporary drug discovery. nih.govrsc.org An over-reliance on planar aromatic structures is thought to limit chemical diversity and contribute to issues like poor solubility and non-specific binding. bldpharm.com
The BCP scaffold is an exemplary tool for navigating three-dimensional chemical space. acs.orgresearchgate.net Its rigid, propeller-like structure introduces a high degree of sp³ character, fundamentally changing a molecule's shape compared to its flat aromatic analogue. bldpharm.com This three-dimensionality can be critical for optimizing interactions with complex protein binding pockets and can provide vectors for derivatization that are orthogonal to the plane of a traditional aromatic ring. bldpharm.comukri.org By providing novel structural frameworks, BCPs allow chemists to explore new intellectual property space and design drug candidates with unique structural and biological profiles. nih.govresearchgate.net
Design and Synthesis of BCP-Containing Drug Candidates and Analogues
The growing interest in BCPs has spurred the development of new and efficient synthetic methods. Historically, the synthesis of BCP derivatives was challenging, limiting their widespread use. acs.orgukri.org However, major breakthroughs have been achieved, particularly through the use of [1.1.1]propellane, a highly strained hydrocarbon that serves as a key precursor. acs.org
Modern synthetic toolkits now allow for the facile creation of a wide array of BCP-containing molecules. nih.gov Key strategies often involve the radical addition of various functional groups across the central, highly reactive bond of [1.1.1]propellane. acs.orgnih.gov Photoredox catalysis and multicomponent reactions have emerged as powerful techniques, enabling the direct, single-step synthesis of complex and diverse BCP structures that are valuable for medicinal chemistry programs. nih.govnih.gov These advancements make it feasible to generate BCP-containing building blocks and incorporate them into drug candidates on a scale sufficient for development. ukri.org
Replacement in Existing Pharmaceutical Scaffolds
A practical and powerful strategy in drug discovery is the late-stage modification of existing pharmaceutical scaffolds to improve their properties. The BCP moiety has been successfully incorporated into a variety of known drug molecules, demonstrating the broad applicability of this bioisosteric replacement. acs.orgukri.org
Notable examples where a BCP has replaced an aromatic ring include:
Avagacestat (a γ-secretase inhibitor): This was a groundbreaking example where the BCP replacement led to a superior pharmacokinetic profile while maintaining potency. bldpharm.comacs.orgukri.orgresearchgate.net
Darapladib (a lipoprotein-associated phospholipase A2 inhibitor): A BCP analogue was synthesized to improve the parent compound's properties. acs.orgukri.org
Resveratrol: A BCP analogue of this natural product was synthesized to evaluate its pharmacokinetic potential. bldpharm.comukri.org
Sonidegib, Lomitapide, Meclizine, Tolvaptan, and Imatinib: BCP analogues of these diverse drugs have been synthesized and studied, often showing benefits such as increased solubility. researchgate.netpnas.orgpharmablock.com
Fenofibrate: A BCP analogue of this lipid-lowering agent has also been reported. chemrxiv.org
These examples underscore the role of the BCP as a versatile tool for fine-tuning the properties of established pharmaceutical agents, providing a clear path to generating new drug candidates with improved clinical potential. acs.orgnih.gov
Materials Science and Nanotechnology
The unique geometry and rigidity of the BCP core make it an attractive component for the construction of novel materials with precisely defined structures and properties. nih.govresearchgate.net
The most prominent feature of the BCP unit in materials science is its function as a rigid, linear molecular rod. Unlike flexible alkyl chains, the BCP scaffold maintains a well-defined distance and orientation between two points of attachment. This property is highly desirable for applications in supramolecular chemistry and the construction of well-ordered molecular architectures. nih.govresearchgate.net
Methyl bicyclo[1.1.1]pentane-1-carboxylate can be converted into bifunctional BCPs that act as linkers in the assembly of larger structures. These rigid linkers are superior to many other seemingly rigid linkers, such as 1,4-disubstituted phenylenes, in maintaining linearity.
[n]Staffanes are oligomers of BCP units, forming rigid molecular rods of varying lengths. researchgate.net The synthesis of staffanes often involves the controlled oligomerization of [1.1.1]propellane, where the reaction conditions can be tuned to favor the formation of dimers ( researchgate.netstaffanes), trimers, or higher oligomers. researchgate.net While not directly synthesized from this compound, the fundamental BCP unit is the repeating monomer.
The unique electronic properties of staffanes, influenced by the significant strain within each BCP unit, make them interesting candidates for molecular wires and other electronic materials. researchgate.net They have been shown to be more effective at charge transport than analogous alkane chains. researchgate.net
The rigid, rod-like nature of BCP derivatives has led to their incorporation into various advanced materials. nih.gov
Liquid Crystals: The defined geometry of BCPs makes them excellent mesogens for the design of liquid crystalline materials. researchgate.net By attaching appropriate functional groups to a BCP core, molecules with the necessary shape anisotropy to form liquid crystal phases can be created. researchgate.net
FRET Sensors: Bicyclo[1.1.1]pentane derivatives have been used as rigid spacers in Förster Resonance Energy Transfer (FRET) sensors. nih.govresearchgate.net The fixed distance provided by the BCP linker allows for precise control over the donor-acceptor separation, leading to more accurate and reliable sensor performance.
Metal-Organic Frameworks (MOFs): BCP-based dicarboxylic acids, which can be synthesized from this compound, are used as rigid organic linkers for the construction of MOFs. researchgate.netresearchgate.net The rigidity and linear geometry of the BCP linker help to create predictable and well-defined porous structures, which are essential for applications in gas storage, separation, and catalysis. researchgate.net
Agrochemical Research and Crop Protection
The bicyclo[1.1.1]pentane (BCP) scaffold, including derivatives like this compound, is of significant interest in the agrochemical industry. chemrxiv.org The unique three-dimensional structure of the BCP cage makes it a valuable bioisostere for commonly used chemical groups in active agrochemical compounds, such as para-substituted benzene rings and tert-butyl groups. ukri.orgthieme-connect.com The incorporation of BCP moieties into potential agrochemicals can lead to improved physicochemical properties, which are crucial for the efficacy and environmental profile of crop protection agents. chemrxiv.orgresearchgate.net
Research in this field focuses on leveraging the BCP scaffold to enhance properties like metabolic stability, aqueous solubility, and membrane permeability of agrochemical candidates. chemrxiv.org By replacing traditional aromatic rings with a BCP core, chemists aim to develop new crop protection products that are more effective, require lower application rates, and exhibit reduced environmental persistence. echemi.com Modern agrochemical design principles emphasize the need for compounds that act selectively on target pests while minimizing harm to non-target organisms and degrading quickly into benign substances. echemi.com
The synthesis of novel BCP-containing molecules is a key area of investigation for agrochemical companies. For instance, methods for the direct halosulfonylation of [1.1.1]propellane have been developed to create sulfonylated BCPs, which are motifs found in many agrochemicals. researchgate.net Furthermore, iron-catalyzed multicomponent radical cross-coupling reactions provide a practical route to diverse 1,3-disubstituted BCP-aryls, which are important structures for new agrochemical development. chemrxiv.org The development of scalable and efficient synthetic routes to functionalized BCPs is crucial for their broader application in creating next-generation crop protection solutions. ukri.org
Below is a table of exemplary compounds and their relevance in agrochemical research:
| Compound/Scaffold | Relevance in Agrochemical Research | References |
| Bicyclo[1.1.1]pentane (BCP) | Serves as a bioisostere for para-substituted arenes and tert-butyl groups to improve pharmacokinetic profiles of agrochemical candidates. | chemrxiv.orgukri.orgthieme-connect.com |
| Sulfonylated BCPs | These are common motifs in agrochemicals, and new methods for their direct synthesis are being explored. | researchgate.net |
| 1,3-dicarbosubstituted BCP-aryls | Found in numerous pharmaceutically and agrochemically relevant molecules. | chemrxiv.org |
Natural Product Chemistry
In the field of natural product chemistry, the bicyclo[1.1.1]pentane (BCP) framework, including esters like this compound, is utilized as a strategic element in the synthesis of analogues of complex natural molecules. The rigid BCP cage can serve as a metabolically stable and synthetically accessible bioisostere for various structural motifs found in natural products, such as phenyl rings, alkynes, or alkyl chains. acs.orgacs.org This allows for the systematic modification of a natural product's structure to probe structure-activity relationships (SAR) and to develop new therapeutic agents with improved properties. acs.org
A notable example is the incorporation of a BCP moiety into analogues of lipoxin A4 (LXA4), which are important mediators of inflammation resolution. acs.org In these synthetic lipoxin mimetics (sLXms), the BCP ring was used as a rigid and metabolically resistant substitute for a portion of the alkyl chain. acs.org The synthesis of these BCP-containing sLXms involved key steps such as Suzuki coupling and a triethylborane-initiated radical bicyclopentylation. acs.org Biological screening of these analogues revealed that an imidazolo-BCP-sLXm possessed high anti-inflammatory activity, demonstrating the potential of BCPs to create novel and potent bioactive compounds. acs.org
The synthesis of BCP analogues of natural products often requires the development of specific synthetic methodologies. The functionalization of BCP Grignard reagents and their subsequent cross-coupling reactions, for example, enable the rapid synthesis of drug analogues. acs.orgnih.gov These synthetic advancements make it more feasible for researchers to explore the chemical space around a natural product by introducing the BCP scaffold. acs.org
The table below highlights key compounds and their roles in natural product chemistry research:
| Compound/Analogue | Application in Natural Product Chemistry | Key Synthetic Steps | References |
| BCP-containing lipoxin A4 mimetics (BCP-sLXms) | Serve as more rigid and metabolically resistant bioisosteres for the alkyl chain in fatty acid-derived molecules. | Suzuki coupling, asymmetric ketone reduction, triethylborane-initiated radical bicyclopentylation. | acs.org |
| Imidazolo-BCP-sLXm (6a) | A synthetic lipoxin analogue that was found to possess high anti-inflammatory activity. | Asymmetric synthesis involving Suzuki coupling and radical bicyclopentylation. | acs.org |
| BCP drug analogues | Synthesized to evaluate their pharmacokinetic properties by serving as bioisosteres for 1,4-disubstituted arenes, alkynes, and t-butyl groups in natural product-inspired drugs. | Functionalization of BCP Grignard reagents and cross-coupling reactions. | acs.orgnih.gov |
Supramolecular Chemistry and Host-Guest Systems
The rigid, linear geometry of 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs), including derivatives like this compound, makes them excellent building blocks in the field of supramolecular chemistry and for the construction of host-guest systems. tcd.ie Their well-defined structure allows them to act as rigid linkers or spacers, connecting other molecular components in a predictable orientation without introducing unwanted electronic conjugation. tcd.ie This property is particularly useful in creating complex molecular architectures and functional materials.
One area of research involves the use of BCPs to construct molecular rods. These rod-shaped molecules, which can be synthesized by coupling BCP derivatives with other units like tolanes, have been studied for their behavior within the channels of host nanocrystals such as tris(o-phenylenedioxy)cyclotriphosphazene (TPP). nih.gov Time-resolved fluorescence anisotropy measurements of these guest molecules within the TPP host have shown that the long axis of the BCP-based molecular rods exhibits negligible vibrational motion, highlighting their rigidity. nih.gov
Furthermore, the BCP scaffold itself can act as a guest in host-guest complexes. Studies have shown that BCP derivatives can be encapsulated by host molecules like α-cyclodextrin. researchgate.net This encapsulation can lead to the formation of stable, readily storable materials from which the BCP guest can be quantitatively recovered. researchgate.net Such host-guest systems have potential applications in areas like chiral sensing, asymmetric catalysis, and the design of novel supramolecular materials. researchgate.net The non-covalent interactions between the BCP guest and the host cavity are a subject of ongoing investigation to better understand and control these systems. tcd.ie
The table below summarizes the use of BCP derivatives in supramolecular chemistry:
| System | Description | Key Findings/Applications | References |
| BCP/Tolane-based Molecular Rods in TPP Host | Rod-shaped guest molecules containing a BCP unit are included within the channels of TPP host nanocrystals. | The long axis of the molecular rods performs negligible vibrational motion, confirming their rigidity. | nih.gov |
| BCP Derivatives with α-Cyclodextrin | BCP derivatives are encapsulated within the cavity of α-cyclodextrin host molecules. | Forms a stable, readily storable material from which the BCP guest can be recovered. Potential for chiral sensing and catalysis. | researchgate.net |
| BCP as a Rigid Linker | The BCP unit is used to connect two porphyrin units in a rigid, linear fashion. | Allows for the creation of multi-porphyrin arrays without undesired electronic delocalization between the chromophores. | tcd.ie |
Future Directions and Emerging Research Avenues
Development of Novel and Green Synthetic Methodologies
The synthesis of BCPs has evolved significantly from early, challenging routes to more accessible methods, largely thanks to the discovery of [1.1.1]propellane as a key precursor. nih.gov However, the demand for more efficient, scalable, and environmentally friendly synthetic pathways continues to drive research. Future efforts are focused on developing catalytic methods that minimize waste and utilize milder reaction conditions. For instance, the development of flow-based, automated high-throughput experimentation has already shown promise in optimizing reaction conditions on a nanomole scale, reducing substrate consumption. nih.govacs.org Further exploration of photoredox and organocatalysis is expected to yield even more sustainable and versatile methods for constructing the BCP core and its derivatives. nih.govresearchgate.net
A significant breakthrough in green chemistry would be the development of a practical, large-scale synthesis of key BCP building blocks. Recently, a flow photochemical reaction between propellane and diacetyl has enabled the production of a diketone intermediate on a kilogram scale within a short timeframe, which can then be converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.gov Expanding upon such flow chemistry approaches will be crucial for the industrial application of BCPs.
Expanding the Scope of Bridge Functionalization
While the functionalization of the bridgehead positions (C1 and C3) of the BCP core is well-established, the modification of the bridge positions (C2) remains a developing area. researchgate.netnih.gov The ability to selectively introduce substituents at the bridge positions would provide novel vectors for molecular design, opening up new chemical space for drug discovery and materials science. researchgate.netnih.gov
Recent advances have demonstrated programmable late-stage functionalization of BCP bis-boronates, allowing for sequential derivatization at both bridgehead and bridge positions. nih.gov This strategy enables access to previously inaccessible C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs. nih.gov Another innovative approach involves a "scaffold hop" from azabicyclo[2.1.1]hexanes to bridge-functionalized BCPs through a nitrogen-deleting skeletal edit. escholarship.orgvapourtec.com This method provides a modular route to privileged bridged bicycles. vapourtec.com Further research in this area will likely focus on developing more general and selective methods for bridge functionalization, including C-H activation strategies under mild conditions. princeton.edu
A versatile platform for the synthesis of 1,2-difunctionalized BCPs has been developed, which could serve as mimics for ortho- and meta-substituted arenes. pnas.org This opens up new avenues for creating analogues of existing drugs, such as the VEGF kinase inhibitor axitinib. pnas.org
Table of Compounds Mentioned
| Compound Name | Structure |
| Methyl bicyclo[1.1.1]pentane-1-carboxylate | Not available |
| [1.1.1]Propellane | Not available |
| Bicyclo[1.1.1]pentane (BCP) | Not available |
| (S)-(4-carboxyphenyl)glycine | Not available |
| Bicyclo[2.2.2]octane | Not available |
| Cubane (B1203433) | Not available |
| Azabicyclo[2.1.1]hexane (aza-BCH) | Not available |
| Axitinib | Not available |
| Darapladib | Not available |
| Avagacestat | Not available |
| Tazarotene | Not available |
| Rilapladib | Not available |
Asymmetric Synthesis and Chiral BCP Scaffolds
The synthesis of chiral BCPs, particularly those with a stereocenter adjacent to the BCP core (α-chiral BCPs), is a significant challenge but highly desirable for exploring three-dimensional chemical space in medicinal chemistry. researchgate.netox.ac.uk Current methods often rely on chemical resolution or stoichiometric chiral auxiliaries. researchgate.netresearchgate.net
Recent breakthroughs include the direct, catalytic asymmetric addition of aldehydes to [1.1.1]propellane, which simultaneously forms the stereocenter and the BCP ring. researchgate.netox.ac.uk This method utilizes a combination of a photocatalyst and an organocatalyst. researchgate.net Other emerging strategies involve the iridium-catalyzed asymmetric allylation of BCP-zinc complexes and the diastereoselective functionalization of enolates. acs.orgbris.ac.uk A multicomponent asymmetric allylic alkylation has also been developed, providing α-chiral 1,3-difunctionalized BCPs with excellent regioselectivity and enantioselectivity. nih.govacs.org The development of more general and efficient catalytic asymmetric methods will be a key focus for future research, enabling the synthesis of a wider range of enantioenriched BCP building blocks. nih.gov
Exploration of New Bioisosteric Applications Beyond Current Paradigms
The primary application of BCPs has been as a bioisostere for the para-substituted phenyl ring. nih.govresearchgate.net However, the unique geometry and properties of the BCP scaffold suggest that its potential extends beyond this paradigm. Researchers are beginning to explore BCPs as replacements for other aromatic systems and as novel scaffolds in their own right.
For example, BCPs are being investigated as replacements for central phenyl rings in drug candidates to improve metabolic stability and other pharmacokinetic properties. nih.gov The replacement of a fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety resulted in a compound with equivalent potency but significantly improved passive permeability and aqueous solubility. acs.orgnih.govacs.org This success highlights the potential for BCPs to solve specific drug design challenges. Future research will likely involve a more systematic exploration of where and how BCPs can be used to modulate the properties of bioactive molecules, moving beyond simple arene replacement. thieme-connect.comnih.gov
Integration with Advanced Screening and High-Throughput Experimentation
The integration of high-throughput experimentation (HTE) and automated synthesis is set to revolutionize the discovery and optimization of BCP-containing compounds. acs.orgresearchgate.net Automated flow-based systems have already been successfully employed to rapidly screen and optimize reaction conditions for BCP synthesis and functionalization. nih.govacs.org
Leveraging HTE allows for the rapid exploration of a vast chemical space, accelerating the development of library-amenable reaction conditions and expanding access to diverse BCP derivatives. acs.orgresearchgate.net For example, a copper-mediated C-N coupling approach for the synthesis of bicyclo[1.1.1]pentylamines (BCPAs) was developed using high-throughput automated synthesis. acs.org The continued development and application of these technologies will enable the rapid generation of large libraries of BCP analogues for biological screening, significantly speeding up the drug discovery process.
Computational-Guided Design and Synthesis of BCP Derivatives
Computational chemistry plays an increasingly vital role in understanding the properties of BCPs and guiding the design of new derivatives. Quantum chemical calculations have been used to study the transmission of electronic substituent effects through the BCP cage, providing insights into how substituents at one bridgehead position influence the properties at the other. acs.orgacs.orgdntb.gov.ua
These computational models can predict the geometric and electronic properties of novel BCP derivatives, helping to prioritize synthetic targets. nih.gov For instance, computational studies can model the interaction of BCP-containing molecules with biological targets, aiding in the design of more potent and selective inhibitors. bldpharm.com The synergy between computational prediction and experimental synthesis will be crucial for the rational design of BCP derivatives with tailored properties for specific applications in medicinal chemistry and materials science.
Investigation of BCP-Based Functional Materials
Beyond medicinal chemistry, the rigid, rod-like structure of the BCP scaffold makes it an attractive building block for functional materials. researchgate.net BCP derivatives have been investigated for applications in materials science as molecular rods, liquid crystals, and components of metal-organic frameworks. researchgate.net
Biphasic calcium phosphate (B84403) (BCP) ceramics, for example, are being explored as biomaterials for bone regeneration and tissue engineering due to their biocompatibility and osteoconductivity. nih.govresearchgate.net Functionally gradient BCP/ZrO2 scaffolds have shown good cell viability and proliferation, highlighting their potential in orthopedic applications. colab.ws Furthermore, self-assembling block copolymers (BCPs) containing this scaffold can create nanoscale patterns for applications in nanobiosensors and nanobiomaterials. nih.gov Future research will likely focus on the synthesis of novel BCP-based polymers and materials with unique optical, electronic, and mechanical properties, expanding the application of this versatile scaffold into new technological areas.
Conclusion
Summary of Key Advancements in Methyl Bicyclo[1.1.1]pentane-1-carboxylate Research
Research into this compound is intrinsically linked to the broader advancements in the chemistry of the bicyclo[1.1.1]pentane (BCP) scaffold. The most significant breakthrough has been the establishment of BCPs as highly effective bioisosteres—substitutes for other chemical groups with similar physical or chemical properties. BCPs, including ester derivatives, are now widely recognized as valuable non-classical mimics for para-substituted benzene (B151609) rings, internal alkynes, and tert-butyl groups in drug design. acs.orgsemanticscholar.orgnih.govthieme-connect.com This has been driven by the discovery that replacing these common motifs with a BCP core can lead to compounds with superior pharmacological profiles, including better solubility, enhanced metabolic stability, and sometimes higher activity. thieme-connect.comacs.orgnih.gov
A major leap forward has been the development of more efficient and scalable synthetic methodologies. Historically, the synthesis of BCPs was a significant challenge due to the high strain energy of the cage system (66.6 kcal mol⁻¹). acs.org The utilization of [1.1.1]propellane as a key precursor has revolutionized the field, enabling access to a wide array of BCP derivatives. acs.orgnih.gov Key synthetic advancements include:
Radical Additions: The reaction of various radical species with [1.1.1]propellane has become a common strategy for creating 1,3-disubstituted BCPs. nih.govthieme-connect.com
Anionic and Organometallic Additions: The use of organolithium and Grignard reagents allows for the ring-opening of propellane to form BCP-metal intermediates, which can then be trapped with electrophiles like CO₂ (a common route to the carboxylic acid precursor of the methyl ester). semanticscholar.orgthieme-connect.com
Photochemical Methods: Light-mediated reactions have emerged as a powerful, clean, and often catalyst-free method for producing BCPs on a large scale. acs.orgchemrxiv.org
Functionalization of the BCP Core: Beyond the bridgehead (1,3-) positions, recent breakthroughs have enabled the functionalization of the bridge (C2) positions. nih.govacs.org This was a long-standing challenge and opens the door to creating BCPs that can mimic ortho- and meta-substituted aromatic rings, dramatically expanding their utility. nih.gov
These synthetic innovations have made compounds like this compound and its derivatives more accessible, facilitating their incorporation into drug discovery programs and materials science research. acs.orgnih.gov
| Advancement | Description | Key Precursor | Impact on this compound |
|---|---|---|---|
| Use as a Bioisostere | Established as a 3D replacement for 1,4-disubstituted arenes, alkynes, and t-butyl groups to improve drug properties. nih.govthieme-connect.com | N/A | Provides the primary motivation for its synthesis and use in medicinal chemistry. nih.gov |
| Radical Addition Reactions | Efficient formation of 1,3-disubstituted BCPs by adding radical species across the central bond of propellane. nih.govthieme-connect.com | [1.1.1]Propellane | Enables the synthesis of unsymmetrically substituted BCPs, where one substituent is a methoxycarbonyl group. thieme-connect.com |
| Photochemical Synthesis | Use of light to mediate the reaction of propellane with various substrates, allowing for scalable and catalyst-free production. acs.orgchemrxiv.org | [1.1.1]Propellane | Allows for the large-scale production of BCP precursors needed for synthesis. acs.org |
| Bridge Functionalization | Development of methods to introduce substituents at the C2 position, previously a major synthetic hurdle. nih.govacs.org | Substituted BCPs | Opens the possibility of creating novel isomers and bioisosteres of ortho/meta-substituted aromatics. nih.gov |
Broader Impact of Bicyclo[1.1.1]pentane Research on Chemical Sciences
The intensive investigation of bicyclo[1.1.1]pentanes has had a profound impact that extends beyond this single molecular scaffold. The most significant contribution has been to the field of medicinal chemistry , where BCPs have become a cornerstone of the "escape from flatland" strategy. nih.govnih.govacs.org This concept advocates for moving away from the flat, two-dimensional structures typical of aromatic rings towards more three-dimensional molecules. Increased three-dimensionality is often correlated with improved drug properties such as potency, selectivity, and pharmacokinetics. nih.gov BCP research has provided chemists with a practical and effective tool to implement this strategy, leading to the development of drug candidates with enhanced characteristics. acs.orgnih.gov
In the realm of synthetic chemistry , the challenges posed by the BCP skeleton have spurred significant innovation. The need to construct and functionalize this highly strained system has driven the development of novel methodologies in radical chemistry, photochemistry, and organometallic chemistry. nih.govthieme-connect.comchemrxiv.org The unique reactivity of [1.1.1]propellane has provided a fertile ground for discovering new chemical transformations.
Furthermore, BCP research has expanded the concept of bioisosterism and enlarged the accessible chemical space for drug discovery. thieme-connect.com It has demonstrated that strained, saturated carbocycles can effectively replace aromatic systems, encouraging chemists to look beyond traditional functional groups. This has paved the way for the exploration of other small, rigid scaffolds as potential bioisosteres. nih.gov Finally, the rigid, linear geometry of 1,3-disubstituted BCPs has made them valuable building blocks in materials science , where they are used as molecular rods to construct advanced materials with tailored electronic and physical properties. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing methyl bicyclo[1.1.1]pentane-1-carboxylate, and how are intermediates characterized?
The most common approach involves stepwise functionalization of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives. For example, methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (25) is a key intermediate, which can be brominated using Br₂ and triphenylphosphine to form bromide 25. Subsequent Arbuzov reaction and reduction yield aldehyde 28, a precursor for chiral amino acids . Characterization typically relies on -NMR (e.g., Figure S6 in ) and mass spectrometry to confirm regiochemistry and purity .
Q. How is the structural integrity of this compound confirmed after synthesis?
-NMR is critical for verifying the bicyclo[1.1.1]pentane scaffold. For instance, the carbonyl signal of the ester group appears at ~170 ppm, while bridgehead carbons resonate between 30–50 ppm. X-ray crystallography is used for ambiguous cases, as demonstrated for cubane derivatives in decarboxylative amidation studies .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of bicyclo[1.1.1]pentane (BCP) derivatives from this compound?
Chiral resolution via Strecker synthesis is a validated method. Starting from methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (25), bromide 26 undergoes Arbuzov reaction to form phosphonate 26. Reduction yields aldehyde 28, which participates in a Strecker reaction with chiral amines to produce enantiomerically pure BCP-α-amino acids (e.g., 31 and 32) . Alternative approaches include transition-metal-free decarboxylative amidation using 1,4,2-dioxazol-5-ones to retain stereochemistry .
Q. How can fluorination or difunctionalization be achieved on the BCP scaffold?
One-pot protocols using Rh₂(Oct)₄ catalysis enable difluorination. For example, methyl 2-diazo-4-(4-trifluoromethyl)phenylpent-4-enoate reacts with CF₃TMS and NaI under Rh catalysis to yield methyl 2,2-difluoro-3-(4-(trifluoromethyl)phenyl)BCP-1-carboxylate (21c) in 30% yield after column chromatography . Fluorinated analogs like 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (CAS 146038-53-1) are synthesized via electrophilic fluorination .
Q. What methodologies resolve contradictions in regioselectivity during BCP functionalization?
Divergent outcomes arise from competing radical vs. ionic pathways. For example, bromination of 25 with Br₂/PPh₃ favors bridgehead substitution, while photochemical bromination may target peripheral positions. Computational modeling (DFT) and kinetic studies help identify dominant mechanisms. Comparative HPLC analysis of products from varying conditions (e.g., solvent polarity, catalyst loading) is recommended .
Application-Oriented Questions
Q. How is this compound used in bioisostere design for drug discovery?
BCP derivatives serve as non-planar phenyl replacements. For instance, methyl 3-(iodomethyl)BCP-1-carboxylate (CAS 2288708-53-0) is a precursor for LpPLA2 inhibitors, where the BCP core mimics phenyl’s steric bulk while improving metabolic stability. Biological validation involves comparative IC₅₀ assays and crystallography to confirm target binding .
Q. What analytical challenges arise in scaling up BCP synthesis, and how are they addressed?
Large-scale reactions face purity issues due to strained ring byproducts. Strategies include:
- In-line FTIR monitoring to track intermediate formation.
- High-throughput screening of recrystallization solvents (e.g., CH₂Cl₂/hexane for compound 33) .
- Quality control : LC-MS with charged aerosol detection (CAD) quantifies low-UV-absorbing impurities .
Data Analysis & Optimization
Q. How are reaction yields optimized for one-pot BCP syntheses?
Key variables include catalyst choice (e.g., Rh₂(Oct)₄ for difluorination ), stoichiometry of electrophilic agents (e.g., CF₃TMS), and solvent polarity. Design of experiments (DoE) with response surface methodology (RSM) identifies optimal conditions. For example, increasing NaI loading from 0.5 to 1.0 equiv improves yields of 21c by 15% .
Q. What computational tools predict the reactivity of BCP derivatives in medicinal chemistry?
Density Functional Theory (DFT) calculates strain energy (~70 kcal/mol for BCP) and frontier molecular orbitals to guide functionalization. Molecular docking (e.g., AutoDock Vina) evaluates bioisosteric fit, as shown for BCP analogs in metabotropic glutamate receptor ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
